Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Structure and Chemical Properties of Laminaribiose
Abstract
Laminaribiose [CAS: 34980-39-7], a disaccharide of significant interest, is a fundamental structural unit of β-glucans, particularly laminarin from brown algae.[1][2] This guide provides an in-depth exploration of the molecular architecture and chemical characteristics of laminaribiose. We will dissect its stereochemistry, detail its physicochemical properties, and discuss its reactivity, with a focus on enzymatic synthesis and hydrolysis. Furthermore, this document outlines key analytical methodologies for its characterization and provides context for its expanding applications in biotechnology, functional food development, and pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important carbohydrate.
Molecular Structure and Stereochemistry
Laminaribiose (C₁₂H₂₂O₁₁) is a reducing disaccharide composed of two D-glucose monosaccharide units.[3][4] The defining feature of its structure is the β-1,3-glycosidic bond that links the anomeric carbon (C1) of one glucose molecule to the hydroxyl group on the third carbon (C3) of the adjacent glucose molecule.[1][2][5] This specific linkage distinguishes it from other common glucose-based disaccharides like maltose (α-1,4) or cellobiose (β-1,4) and is the primary determinant of its unique chemical and biological properties.
The systematic IUPAC name for laminaribiose is 3-O-β-D-glucopyranosyl-D-glucose .[2]
Caption: Chemical structure of Laminaribiose showing the β-1,3-glycosidic bond.
Physicochemical Properties
The physical and chemical properties of laminaribiose are summarized below. These characteristics are crucial for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1][6] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1][2][6] |
| Molecular Weight | 342.30 g/mol | [1][6][7][8] |
| Melting Point | 205–207 °C | [1][6] |
| Solubility | Soluble in water. Insoluble in organic solvents like ethanol and methanol. | [1][2][6][9][10] |
| Purity (Typical) | > 95% | [11] |
| Stability | Stable for > 2 years under recommended storage conditions (2-8°C). | [11] |
| CAS Number | 34980-39-7 | [2][11] |
Production, Synthesis, and Chemical Reactivity
Laminaribiose rarely exists in a free state in nature but is a constituent of polysaccharides like laminarin, pachyman, and lichenan.[4] Its production, therefore, relies on the breakdown of these larger polymers or on targeted synthesis.
Production from Natural Sources
The most common method for producing laminaribiose is through the hydrolysis of laminarin, a storage polysaccharide found in brown algae.[1][2][5] This can be achieved through:
-
Acid Hydrolysis: Treatment of laminarin with acid breaks the glycosidic bonds. This method can be difficult to control and may lead to unwanted byproducts.
-
Enzymatic Hydrolysis: This is the preferred method for its specificity and mild reaction conditions.[12] Enzymes such as endo-1,3-β-glucanases (laminarinases) cleave the β-1,3 linkages within the laminarin chain, releasing laminaribiose and other oligosaccharides.[1][13]
Caption: Enzymatic hydrolysis of laminarin to produce laminaribiose.
Enzymatic Synthesis
Modern biotechnological approaches utilize multi-enzyme cascade systems for the de novo synthesis of laminaribiose, offering high yield and purity.[3][12][14] These systems bypass the need for laminarin extraction. A common strategy involves:
-
A Bienzymatic System: Using sucrose as a starting material, sucrose phosphorylase (SP) and laminaribiose phosphorylase (LP) can be used in a packed bed reactor for continuous production.[15][16]
-
Multi-Enzyme Cascades: More complex systems can convert low-cost substrates like starch or maltodextrin into laminaribiose using a combination of enzymes, such as α-glucan phosphorylase, isoamylase, 4-glucanotransferase, and laminaribiose phosphorylase.[12][17]
These enzymatic synthesis methods are highly valued for their efficiency and sustainability, representing a key area of ongoing research.[12]
Biological Significance and Applications
The unique β-1,3 linkage of laminaribiose confers distinct biological activities, making it a valuable molecule in several fields.
-
Prebiotic Activity: Laminaribiose is considered a non-digestible oligosaccharide that functions as a prebiotic.[6][18] It selectively stimulates the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, thereby helping to modulate the gut microbiota and improve host immune response.[3][6]
-
Carbon Source: It serves as a vital carbon source for microorganisms capable of metabolizing β-1,3-glucans, playing a role in ecological carbon cycling.[1][2][5]
-
Research Substrate: In a laboratory setting, high-purity laminaribiose is an essential substrate for characterizing the activity of carbohydrate-active enzymes, including exo-1,3-β-glucanases and β-glucosidases .[1][11]
-
Applications in Food and Pharma: Due to its prebiotic and antioxidant properties, laminaribiose is being explored for use in functional foods.[1][3][4] It is also investigated as a precursor for building blocks in the pharmaceutical industry and has potential applications as an antiseptic and a plant germination agent.[17]
Analytical Methodologies and Protocols
Accurate characterization and quantification of laminaribiose are critical for research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of laminaribiose from complex mixtures.[6][10] Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly effective.[10]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight (m/z 365.1 for [M+Na]⁺) and structural integrity of laminaribiose and its oligomers.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive methods used to provide definitive structural elucidation, confirming the β-1,3-glycosidic linkage and the stereochemistry of the glucose units.[1][19]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of hydrolysis reactions, separating glucose, laminaribiose, and larger oligosaccharides.[10][21]
Experimental Protocol: Enzymatic Hydrolysis of Laminarin and TLC Analysis
This protocol provides a self-validating system to demonstrate the production of laminaribiose from laminarin. The appearance of a spot corresponding to a laminaribiose standard validates the enzymatic activity.
Objective: To hydrolyze laminarin using a commercial laminarinase and visualize the production of laminaribiose via Thin-Layer Chromatography (TLC).
Materials:
-
Laminarin from Laminaria digitata
-
endo-1,3-β-Glucanase (Laminarinase)
-
Sodium Acetate Buffer (e.g., 50 mM, pH 5.5)
-
D-Glucose standard solution (1 mg/mL)
-
Laminaribiose standard solution (1 mg/mL)
-
TLC Silica Gel 60 F₂₅₄ plates
-
Mobile Phase: n-butanol:acetic acid:water (2:1:1, v/v/v)
-
Visualization Reagent: 10% sulfuric acid in ethanol
Methodology:
-
Substrate Preparation: Prepare a 1% (w/v) solution of laminarin in 50 mM sodium acetate buffer. Heat gently if necessary to dissolve.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 500 µL of the laminarin solution with a specified amount of laminarinase (follow manufacturer's activity units).
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 40°C) in a water bath.
-
At time points (e.g., 0, 30, 60, 120 minutes), withdraw a 50 µL aliquot and immediately boil it for 5 minutes to inactivate the enzyme. Centrifuge to pellet any denatured protein.
-
-
TLC Analysis:
-
Using a capillary tube, spot 2 µL of each timed aliquot onto the baseline of a TLC plate.
-
Also, spot 2 µL of the glucose and laminaribiose standards.
-
Develop the plate in a chamber pre-saturated with the mobile phase until the solvent front is ~1 cm from the top.
-
Remove the plate and dry it thoroughly with a hairdryer.
-
-
Visualization:
-
Spray the dried plate evenly with the 10% sulfuric acid in ethanol reagent.
-
Heat the plate carefully with a heat gun until brown/black spots appear.
-
-
Interpretation: Compare the Rf values of the spots from the reaction mixture with the standards. The appearance and increasing intensity of a spot matching the laminaribiose standard over time confirm its production. Glucose will also be visible as a hydrolysis product.
Conclusion and Future Directions
Laminaribiose is a structurally unique disaccharide whose importance extends from fundamental carbohydrate chemistry to applied biotechnology. Its defining β-1,3-glycosidic bond imparts significant prebiotic properties and makes it a valuable tool for studying enzymatic pathways. While extraction from natural sources remains viable, the future of large-scale laminaribiose production lies in the optimization of sustainable and high-yield enzymatic cascade synthesis. Continued research into its biological activities will further unlock its potential in functional foods, targeted gut microbiome modulation, and novel pharmaceutical applications.
References
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CliniSciences. (n.d.). Laminaribiose. Retrieved from [Link]
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Zhang, Y., et al. (2026). Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme cascade synthesis. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]
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Zhang, Y., et al. (2026). Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]
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Megazyme. (n.d.). Laminaribiose Oligosaccharide. Retrieved from [Link]
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Zhang, Y., et al. (2026). Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme cascade synthesis. PubMed. Retrieved from [Link]
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Wikipedia. (2025). Laminaribiose. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Laminaribiose. PubChem Compound Summary for CID 122350. Retrieved from [Link]
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Zhang, Y., et al. (2019). The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose. PubMed. Retrieved from [Link]
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Wikipédia. (n.d.). Laminaribiose. Retrieved from [Link]
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Zhang, Y., et al. (2026). Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme cascade synthesis. PubMed. Retrieved from [Link]
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MDPI. (2025). Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review. MDPI. Retrieved from [Link]
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Wang, S., et al. (2022). Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides. Frontiers in Nutrition. Retrieved from [Link]
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Wang, S., et al. (2022). Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Thin-layer chromatography (TLC) analysis of hydrolysis of laminaribiose.... Retrieved from [Link]
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Abi, A., et al. (2018). Continuous Laminaribiose Production Using an Immobilized Bienzymatic System in a Packed Bed Reactor. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Productivity for laminaribiose production in three continuously.... Retrieved from [Link]
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